molecular formula C12H8BrN B14468955 5-Bromo-5H-indeno[1,2-B]pyridine CAS No. 72568-66-2

5-Bromo-5H-indeno[1,2-B]pyridine

Katalognummer: B14468955
CAS-Nummer: 72568-66-2
Molekulargewicht: 246.10 g/mol
InChI-Schlüssel: UFCNEYMPHGUGJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the class of indenopyridines It is characterized by a fused ring system consisting of an indene moiety and a pyridine ring, with a bromine atom attached at the 5-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5H-indeno[1,2-B]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of enamidoindenes via the Vilsmeier-Haack formylation. this method may not always yield the desired monomer and can lead to the formation of dimers . Another approach involves the reaction of 5H-indeno[1,2-B]pyridine with N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which can be applied to the synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Cyclization Reactions: The indene and pyridine rings can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of 5H-indeno[1,2-B]pyridine, such as 5-hydroxy-5-phenylindeno[1,2-B]pyridine .

Wirkmechanismus

The mechanism of action of 5-Bromo-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo free radical reactions, where the bromine atom is involved in the formation of reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-5H-indeno[1,2-B]pyridine is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This bromine substitution enhances its ability to participate in various chemical reactions and increases its potential as a building block for the synthesis of more complex compounds.

Eigenschaften

CAS-Nummer

72568-66-2

Molekularformel

C12H8BrN

Molekulargewicht

246.10 g/mol

IUPAC-Name

5-bromo-5H-indeno[1,2-b]pyridine

InChI

InChI=1S/C12H8BrN/c13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H

InChI-Schlüssel

UFCNEYMPHGUGJQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.